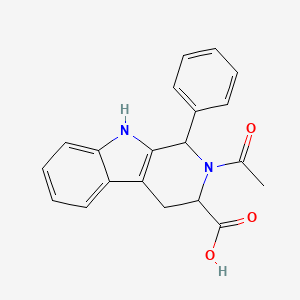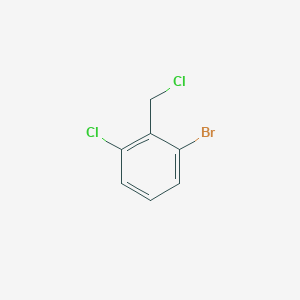
(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a hydrazine with a benzylidene . For example, a related compound was synthesized by reacting 4-amino-5-(2-benzylidenehydrazinyl)-2H-1,2,4-triazole-3(4H)-thiones . Another example involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms. Attached to this core are a phenyl group, a bromine atom, and a hydrazinyl-benzylidene group .Aplicaciones Científicas De Investigación
Hypotensive Agents
(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline and its derivatives have been explored for their potential as hypotensive agents. A study by Kumar et al. (2003) synthesized a series of quinazolinones that exhibited hypotensive activity, demonstrating blood pressure lowering effects in experimental models. This research indicates the compound's potential utility in developing new treatments for hypertension Kumar, Tyagi, & Srivastava, 2003.
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Patel et al. (2006) synthesized newer quinazolinones and evaluated their antimicrobial activity. The study suggests these compounds could be effective against various bacterial and fungal strains, highlighting the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents Patel, Mistry, & Desai, 2006.
Monoamine Oxidase Inhibitors
Further research into quinazolinone derivatives has explored their potential as monoamine oxidase inhibitors, which could have implications for treating neurological and psychiatric disorders. Misra et al. (1980) prepared quinazolinone derivatives to study their monoamine oxidase inhibitory and anticonvulsant properties, indicating the compound's potential application in neuropharmacology Misra, Dwivedi, & Parmar, 1980.
Anti-inflammatory Activities
Quinazolinone compounds have also been investigated for their anti-inflammatory activities. Bhati (2013) synthesized derivatives that demonstrated potent anti-inflammatory activity, suggesting the therapeutic potential of these compounds in treating inflammatory conditions Bhati, 2013.
Tyrosine Kinase Inhibition
Tyrosine kinase inhibitors are crucial in cancer therapy, and quinazolinone derivatives have been explored for their effectiveness in this area. Bridges et al. (1996) investigated the structure-activity relationship of quinazoline analogues as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This research contributes to the development of targeted cancer treatments Bridges et al., 1996.
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other hydrazine derivatives, it may undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the potential for nucleophilic aromatic substitution reactions, it could impact pathways involving aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be affected by the pH of its environment . Additionally, its stability could be influenced by temperature and other environmental conditions .
Propiedades
IUPAC Name |
6-bromo-N-[(E)-(4-bromophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAXGCDPDOHFG-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)


![1,3-bis[(1Z)-(methoxyimino)methyl]thiourea](/img/structure/B2757277.png)
![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)
![2-Cyclopropyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2757279.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)